3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylmethyl ketone with hydrazine hydrate, followed by the addition of vinyl magnesium bromide . The reaction conditions usually involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazole: Lacks the vinyl group, leading to different reactivity and applications.
5-Vinyl-1H-pyrazole: Lacks the cyclopropyl and methyl groups, affecting its chemical properties.
Uniqueness
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to the presence of both cyclopropyl and vinyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-cyclopropyl-5-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-3-8-6-9(7-4-5-7)10-11(8)2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
YQVQTFDAZXYYJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C=C |
Origin of Product |
United States |
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